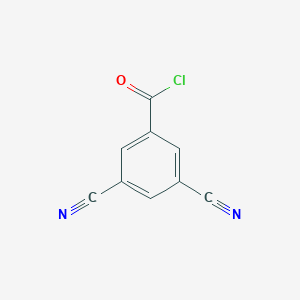
3,5-Dicyanobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicyanobenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3,5-Dicyanobenzoyl chloride is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a catalyst in various chemical reactions. This compound has been shown to exhibit antimicrobial and antitumor activities, but the mechanism of action for these activities is not yet fully understood.
Biochemische Und Physiologische Effekte
3,5-Dicyanobenzoyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. However, further research is needed to understand the exact mechanism of action for these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Dicyanobenzoyl chloride in laboratory experiments include its unique properties and potential applications. This compound is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are various future directions for the use of 3,5-Dicyanobenzoyl chloride in scientific research. One potential direction is the development of new drugs based on this compound. It has been shown to exhibit antimicrobial and antitumor activities, and further research is needed to understand the exact mechanism of action for these effects. Another potential direction is the use of this compound as a catalyst in organic reactions. It has been shown to exhibit catalytic activity in various chemical reactions, and further research is needed to explore its potential applications in this field. Overall, 3,5-Dicyanobenzoyl chloride is a promising compound with various potential applications in scientific research.
Synthesemethoden
The synthesis of 3,5-Dicyanobenzoyl chloride involves the reaction of 3,5-dicyanobenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained after purification and drying. This method is widely used in the laboratory for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dicyanobenzoyl chloride has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. This compound is widely used in the field of medicinal chemistry for the development of new drugs.
Eigenschaften
CAS-Nummer |
139456-45-4 |
|---|---|
Produktname |
3,5-Dicyanobenzoyl chloride |
Molekularformel |
C9H3ClN2O |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
3,5-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)8-2-6(4-11)1-7(3-8)5-12/h1-3H |
InChI-Schlüssel |
KDRWZYOZUFVWEO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |
Synonyme |
Benzoyl chloride, 3,5-dicyano- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



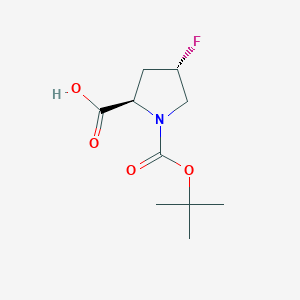
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
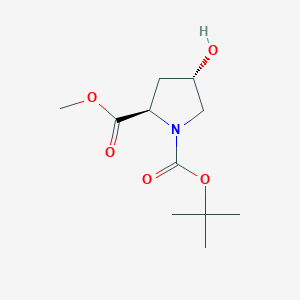
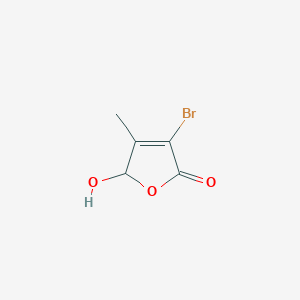
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
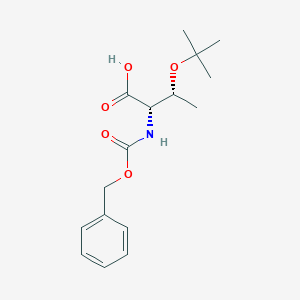
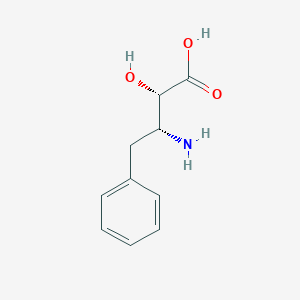


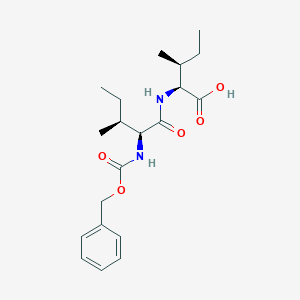
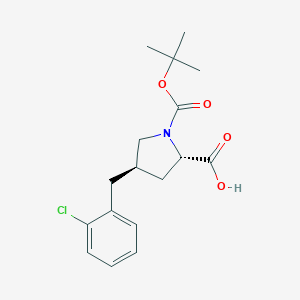
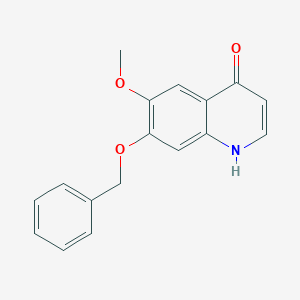

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)